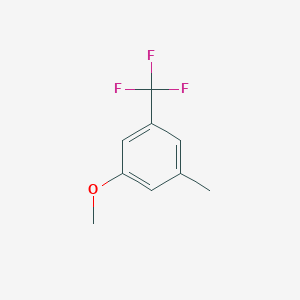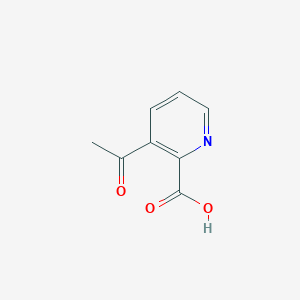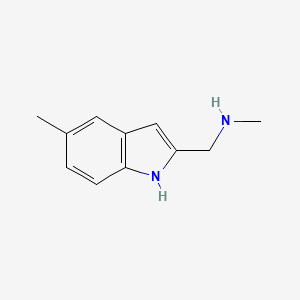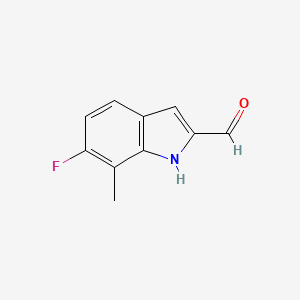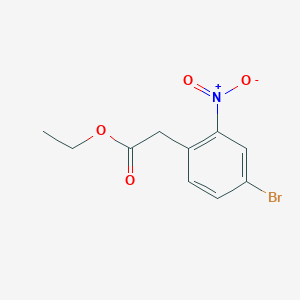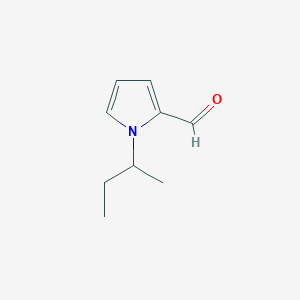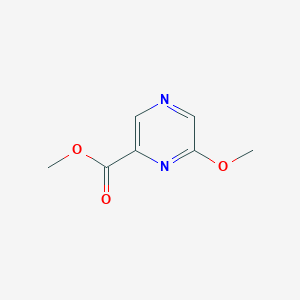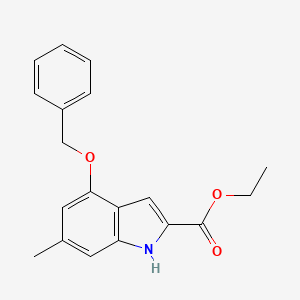
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
Descripción general
Descripción
The compound “Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate” is likely an organic compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring is substituted at the 4-position with a benzyloxy group and at the 6-position with a methyl group. Additionally, a carboxylate ester functional group is attached to the 2-position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the benzyloxy group, the methyl group, and the ethyl carboxylate ester . These functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The benzyloxy group could potentially undergo cleavage reactions, and the ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and the benzyloxy group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is an intermediate in synthetic chemistry, especially in the synthesis of indole derivatives. It's used in various chemical transformations due to its reactive sites. For instance, Tani et al. (1996) developed a strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, leading to several indoles functionalized on the benzene moiety, highlighting the versatility of such compounds in synthesizing complex structures (Tani et al., 1996). Similarly, Mayer et al. (2002) explored the reactivity of related compounds in producing 1,4‐Oxazinoindole derivatives, indicating the potential of such intermediates in generating novel heterocyclic compounds with diverse applications (Mayer et al., 2002).
Advanced Organic Synthesis Techniques
Research by Tanaka et al. (1979) on the synthesis of 4H-furo[3,2-b]indole derivatives from similar compounds showcases the use of advanced organic synthesis techniques to access structurally complex indoles, which can be pivotal in pharmaceutical research and development (Tanaka et al., 1979). Pete et al. (2006) demonstrated a facile synthesis of formyl-1H-indole-2-carboxylates from related structures, illustrating the utility of such intermediates in constructing valuable synthetic intermediates (Pete et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-methyl-4-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNOVLRYIWAXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

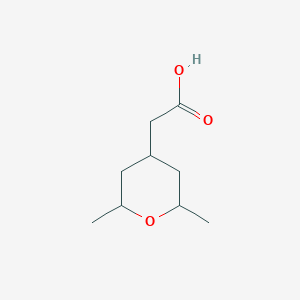
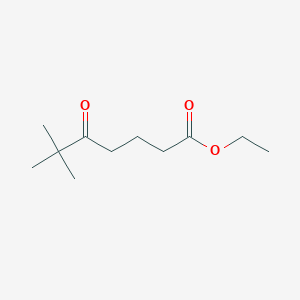
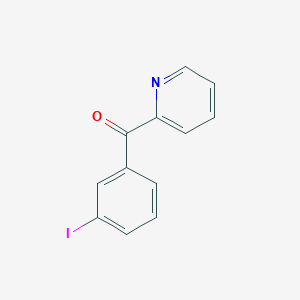
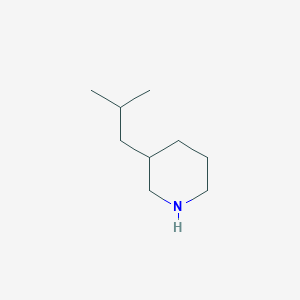
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
